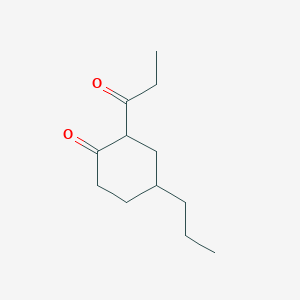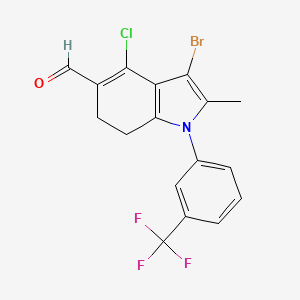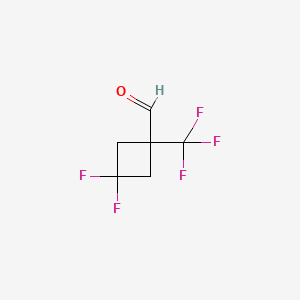
3-((4-Nitrophenyl)thio)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Nitrophenyl)thio)propanal is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a propanal group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)thio)propanal typically involves the reaction of 4-nitrothiophenol with 3-chloropropanal under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-nitrothiophenol attacks the electrophilic carbon of the chloropropanal, resulting in the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Nitrophenyl)thio)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 3-((4-Nitrophenyl)thio)propanoic acid
Reduction: 3-((4-Aminophenyl)thio)propanal
Substitution: Various thioether derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-((4-Nitrophenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-((4-Nitrophenyl)thio)propanal involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The thioether linkage provides stability and can participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrophenyl)propanal: Similar structure but lacks the thioether linkage.
4-Nitrothiophenol: Contains the nitrophenyl and thiol groups but lacks the propanal group.
Uniqueness
3-((4-Nitrophenyl)thio)propanal is unique due to the presence of both the nitrophenyl and thioether groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C9H9NO3S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9NO3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-6H,1,7H2 |
Clé InChI |
VULOFWUUQLRYLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


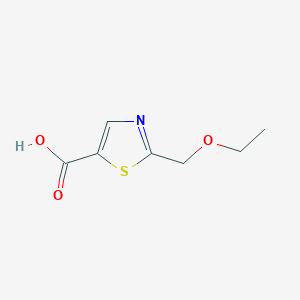

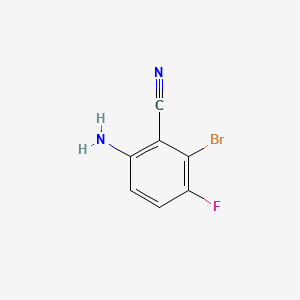


![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
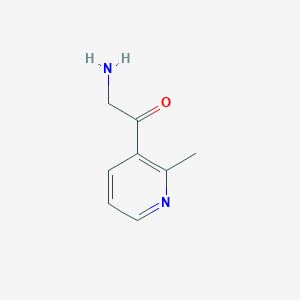

![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
